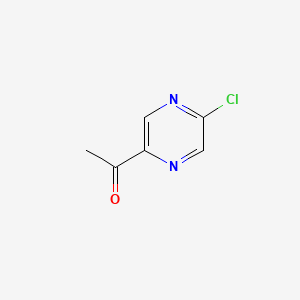

1-(5-Chloropyrazin-2-yl)ethanone

説明

1-(5-Chloropyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 5-position of the pyrazine ring and an ethanone group at the 2-position. This compound is used in various fields, including pharmaceuticals and organic materials .

準備方法

Synthetic Routes and Reaction Conditions

1-(5-Chloropyrazin-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with methyl magnesium bromide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

1-(5-Chloropyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.

Major Products Formed

Oxidation: 5-chloropyrazine-2-carboxylic acid.

Reduction: 1-(5-chloropyrazin-2-yl)ethanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In the field of chemistry, 1-(5-Chloropyrazin-2-yl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various substitution reactions, making it a valuable building block in organic synthesis.

Biology

Research has shown that this compound exhibits significant biological activities, particularly antimicrobial and antioxidant properties. It has been investigated for its potential effects against various pathogens, including bacteria and fungi.

Medicine

The compound is explored for its potential use in drug development. Studies indicate that derivatives of this compound may possess anticancer properties and could serve as new therapeutic agents for diseases such as tuberculosis and certain cancers.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb). For instance:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Selectivity Index |

|---|---|---|

| N-(5-Cl-pyrazin-2-yl)benzamide (R2 = Me) | 6.25 | >10 |

| N-(5-Cl-pyrazin-2-yl)benzamide (R2 = Et) | 3.13 | >10 |

| Non-chlorinated analogues | 25–100 | Varies |

These findings suggest that chlorinated derivatives are generally more effective than their non-chlorinated counterparts, indicating a structure-activity relationship where the position and nature of substituents play a critical role in biological efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate cancer cells:

| Cell Line | IC50 (µg/mL) |

|---|---|

| DU-145 (Prostate Cancer) | 18 ± 2 |

| LO2 (Normal Liver Cells) | >100 |

These results indicate significant potency and selectivity towards cancer cells compared to normal cells .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

Cytotoxicity Studies

A study demonstrated significant cytotoxic effects on glioma cell lines while sparing healthy cells, suggesting selective action that could be harnessed for therapeutic purposes .

Combination Therapies

Recent studies have explored the effectiveness of this compound in combination with standard chemotherapy agents. For example, combining it with methotrexate resulted in enhanced cytotoxicity against cancer cells compared to either agent alone .

作用機序

The mechanism of action of 1-(5-Chloropyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, thereby modulating their activity .

類似化合物との比較

Similar Compounds

1-(5-Bromopyrazin-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

1-(5-Fluoropyrazin-2-yl)ethanone: Contains a fluorine atom at the 5-position.

1-(5-Methylpyrazin-2-yl)ethanone: Features a methyl group at the 5-position.

Uniqueness

1-(5-Chloropyrazin-2-yl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

生物活性

1-(5-Chloropyrazin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorine atom on the pyrazine ring, which enhances its reactivity and biological potency. The compound can be synthesized through various methods, with one common route involving the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride, followed by treatment with methyl magnesium bromide to yield the desired ethanone.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of this compound exhibit potent antimycobacterial activity. For instance, N-(5-chloropyrazin-2-yl)benzamides demonstrated minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL against Mtb, showcasing their potential as new therapeutic agents for tuberculosis .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| N-(5-Cl-pyrazin-2-yl)benzamide (R2 = Me) | 6.25 | >10 |

| N-(5-Cl-pyrazin-2-yl)benzamide (R2 = Et) | 3.13 | >10 |

| Non-chlorinated analogues | 25–100 | Varies |

These findings suggest that the chlorinated derivatives are generally more effective than their non-chlorinated counterparts, indicating a structure-activity relationship where the position and nature of substituents play a critical role in biological efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Several studies have demonstrated that compounds containing the chloropyrazine moiety exhibit significant anticancer activity across various cell lines. For example, studies on derivatives indicated broad-spectrum activity with IC50 values ranging from low micromolar concentrations against prostate cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (5-Cl derivative) | PC-3 (prostate cancer) | 12.5 |

| Compound B (non-Cl derivative) | HepG2 (liver cancer) | >50 |

| Compound C (5-Cl derivative) | LAPC-4 (androgen-dependent) | 10 |

The presence of the chlorine atom not only enhances the reactivity but also contributes to increased selectivity towards cancer cells compared to normal cells, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells. The compound undergoes various chemical transformations that lead to active intermediates capable of modulating enzyme activities or disrupting cellular processes essential for pathogen survival or tumor growth .

Q & A

Basic Research Questions

Q. How can 1-(5-Chloropyrazin-2-yl)ethanone be identified and characterized in laboratory settings?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, pyrazine ring) by analyzing absorption bands. For example, the C=O stretch typically appears at ~1700 cm⁻¹, while C-Cl vibrations are observed near 700–800 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structure by assigning protons and carbons (e.g., methyl ketone protons at ~2.5 ppm, pyrazine ring carbons at 140–160 ppm).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns to verify the molecular formula .

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, distances, and spatial arrangement. For example, related chlorinated ethanone derivatives show C-Cl bond lengths of ~1.73 Å .

Q. What are the common synthetic routes for this compound?

- Methodology :

- Friedel-Crafts Acylation : React 5-chloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions. This method is analogous to the synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, where ZnCl₂ facilitates electrophilic substitution .

- Halogenation Post-Modification : Introduce chlorine to a pre-formed pyrazin-2-yl ethanone derivative using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance acylation efficiency. ZnCl₂ is preferred for moisture-sensitive reactions due to its milder activity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, CH₃CN) versus non-polar solvents (e.g., CCl₄) to balance reaction rate and byproduct formation.

- Temperature Control : Reflux at 80–100°C maximizes reactivity while minimizing decomposition. Use temperature-gradient experiments to identify ideal ranges.

- Purity Assessment : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How does the chlorine substituent influence the compound’s biological or chemical reactivity?

- Methodology :

- Comparative Bioactivity Studies : Synthesize analogs (e.g., 5-methyl or 5-nitro derivatives) and test antimicrobial activity. Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, as seen in related compounds with improved antimicrobial properties due to increased membrane permeability .

- Computational Analysis : Perform density functional theory (DFT) calculations to compare charge distribution and frontier molecular orbitals (HOMO/LUMO) between chlorinated and non-chlorinated analogs.

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare IR, NMR, and MS data across multiple sources (e.g., NIST databases, peer-reviewed syntheses) to identify consistent peaks .

- Artifact Identification : For IR, note artifacts from grating changes (e.g., spurious peaks at ~1993 cm⁻¹) and validate using solvent-specific calibrations .

- Crystallographic Confirmation : Resolve discrepancies using single-crystal X-ray data, which provides unambiguous structural evidence .

Q. What advanced analytical techniques are critical for assessing purity and stability?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₆H₅ClN₂O) with <5 ppm error.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish storage conditions (e.g., stable below 150°C).

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to quantify impurities (<0.1% threshold) and validate column retention times .

Q. Safety and Compliance

Q. What safety protocols are recommended for handling and disposing of this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to ensure compliance with environmental regulations (e.g., EPA guidelines) .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the compound’s CAS number (1450-74-4) .

特性

IUPAC Name |

1-(5-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMJHUZSTPHGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660841 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160252-31-3 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。